Reduced Hydrophobicity of MCC-Maytansinoid vs. MC-VC-PAB-MMAE by RP-HPLC
The final ADC linker-payload derived from SC-VC-PAB-N-Me-L-Ala-Maytansinol, MCC-Maytansinoid, demonstrates a substantially lower hydrophobicity compared to the market-leading MC-VC-PAB-MMAE construct. Given that high hydrophobicity is a primary driver of ADC aggregation, rapid plasma clearance, and non-specific uptake, this is a critical differential advantage for in vivo performance [1].
| Evidence Dimension | Hydrophobicity (RP-HPLC Elution Time) |
|---|---|
| Target Compound Data | 5.5 minutes (trastuzumab-MCC-Maytansinoid conjugate at DAR 4) |
| Comparator Or Baseline | 11.5 minutes (trastuzumab-MC-VC-PAB-MMAE conjugate at DAR 4) |
| Quantified Difference | MCC-Maytansinoid elutes 6.0 minutes earlier, indicating significantly lower hydrophobicity |
| Conditions | Sepax Proteomix RP-1000 5 μm 2.1 × 50 mm column; conjugate DAR controlled at 4.0 for both ADCs [1] |
Why This Matters
For procurement, selecting SC-VC-PAB-N-Me-L-Ala-Maytansinol enables the synthesis of a linker-payload with roughly half the chromatographic hydrophobicity of the standard MC-VC-PAB-MMAE, promising superior conjugate solubility and a reduced need for formulation excipients.
- [1] Kim D, et al. Direct Analytical Comparison of Two Major Drug-Linkers in the ADC Field: MCC-Maytansinoid vs. MC-VC-PAB-MMAE. Exploration of Targeted Anti-tumor Therapy. 2024. View Source
